molecular formula C13H9N5 B14364941 3-Azido-2-phenyl-2H-indazole CAS No. 91534-19-9

3-Azido-2-phenyl-2H-indazole

Cat. No.: B14364941
CAS No.: 91534-19-9
M. Wt: 235.24 g/mol
InChI Key: CSKLNYINYGJVRS-UHFFFAOYSA-N
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Description

3-Azido-2-phenyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The azido group in this compound adds a unique reactivity, making it a valuable compound for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-2-phenyl-2H-indazole typically involves the formation of the indazole core followed by the introduction of the azido group. One common method is the copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. This method is efficient and has a broad substrate scope .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Azido-2-phenyl-2H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.

    Reduction Reactions: The azido group can be reduced to an amine.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Azido-2-phenyl-2H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-azido-2-phenyl-2H-indazole largely depends on the specific application. In biological systems, the azido group can undergo bioorthogonal reactions, allowing for the labeling and tracking of biomolecules. The indazole core can interact with various biological targets, including enzymes and receptors, influencing their activity .

Similar Compounds:

Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity and makes it valuable for applications in bioorthogonal chemistry and materials science .

Properties

91534-19-9

Molecular Formula

C13H9N5

Molecular Weight

235.24 g/mol

IUPAC Name

3-azido-2-phenylindazole

InChI

InChI=1S/C13H9N5/c14-17-15-13-11-8-4-5-9-12(11)16-18(13)10-6-2-1-3-7-10/h1-9H

InChI Key

CSKLNYINYGJVRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C=CC=CC3=N2)N=[N+]=[N-]

Origin of Product

United States

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